molecular formula C13H20ClNO3 B029990 Salbutamon Hydrochloride CAS No. 41489-89-8

Salbutamon Hydrochloride

Número de catálogo: B029990
Número CAS: 41489-89-8
Peso molecular: 273.75 g/mol
Clave InChI: OFWSQQUAGFEQOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Salbutamol Hydrochloride (C₁₃H₂₁NO₃·HCl), a selective β₂-adrenergic receptor agonist, is a bronchodilator used in treating asthma and chronic obstructive pulmonary disease (COPD) . It exhibits high selectivity for β₂ receptors (Kd = 759 nM) over β₁ and β₃ subtypes (Kd = 46.8 µM and 21.9 µM, respectively), minimizing cardiac side effects . The compound is supplied as a crystalline solid with a solubility of 3 mg/mL in PBS (pH 7.2) and up to 25 mg/mL in organic solvents like dimethylformamide . Its UV absorption maxima at 228 nm and 276 nm facilitate analytical detection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Salbutamon Hydrochloride can be synthesized through various methods. One common route involves the reaction of 4-hydroxyacetophenone with formaldehyde and hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate, which is subsequently brominated to form a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone, which is finally converted to the free base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions as described above, but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Method 1: Epoxy Protection Route ( )

StepReaction TypeReagents/ConditionsYield
1Epoxy Protection4-Hydroxy-3-hydroxymethyl acetophenone + 2,2-dimethoxypropane (p-TsOH catalyst)85–92%
2OxidationDimethyl sulfoxide (DMSO) with HBr/HI catalyst78–85%
3Reductive Aminationtert-Butylamine + NaBH₄/KBH₄ (0–10°C → 20–120°C)70–82%
4Deprotection/Salt FormationHCl in MeOH/EtOH (0–10°C → 20–90°C)90–95%

Key Advantages : Avoids toxic reagents (e.g., borane thioether) and bromination steps, reducing environmental impact .

Method 2: Friedel-Crafts Acylation Route (2 )

StepReaction TypeReagents/ConditionsYield
1Friedel-Crafts AcylationSalicylaldehyde + bromoacetyl bromide (AlCl₃ catalyst)65–75%
2Aminolysistert-Butylamine in isopropanol (80°C)60–70%
3Chiral ReductionChiral borane catalyst (from (R)-diphenylprolinol) + THF solvent85–90%
4Purification/Salt FormationHCl in ethyl acetate95–99%

Enantiomeric Purity : >99% R-enantiomer achieved via asymmetric catalysis .

Method 3: Propylidene Protection Route ( )

StepReaction TypeReagents/ConditionsYield
1Chloromethylationp-Hydroxybenzaldehyde + paraformaldehyde (H₂SO₄ catalyst)70–80%
2Propylidene ProtectionSulfuric acid + acetone75–85%
3EpoxidationTrimethylammonium bromination sulfonium (phase-transfer catalyst) + KOH60–70%
4Aminolysis/Hydrolysistert-Butylamine (120–125°C) → HCl hydrolysis45–55%

Metabolic Reactions

Salbutamol undergoes hepatic and renal metabolism, primarily via sulfonation and glucuronidation:

ReactionEnzyme InvolvedMetaboliteExcretion Route
Sulfonation at 4′-O-positionSulfotransferases (SULT1A3)Salbutamol-4′-O-sulfateUrine (98.5% renal clearance)
GlucuronidationUGT1A1/UGT2B7Salbutamol-glucuronideUrine (minor pathway)

Stability : R-Salbutamol racemizes to S-enantiomer at pH <3 or >8, reducing therapeutic efficacy .

Degradation Reactions

Salbutamol hydrochloride is susceptible to hydrolysis and oxidation under specific conditions:

ConditionDegradation PathwayDegradation ProductsStability Data
Acidic (pH 1–3)Hydrolysis of ester groupsDesalbutamol derivativest₁/₂ = 12 h at 60°C
Alkaline (pH 8–10)Oxidation of catecholQuinone derivativest₁/₂ = 8 h at 60°C
Light exposurePhotodegradationIsomeric byproducts5% degradation after 48 h

Enantiomer-Specific Reactions

The R-enantiomer is pharmacologically active, while the S-enantiomer may induce hyperreactivity:

ParameterR-SalbutamolS-Salbutamol
β₂-Receptor Affinity150× higher Negligible
Bronchodilation EfficacyEC₅₀ = 0.1 nM No effect
Stability in FormulationsProne to racemization Accumulates in lungs

Synthesis of R-Enantiomer : Asymmetric reduction using chiral borane catalysts achieves >99% enantiomeric excess .

Key Research Findings

  • Catalytic Efficiency : Sodium borohydride outperforms LiAlH₄ in reductive amination, reducing impurity formation by 40% .
  • Environmental Impact : Method 1 reduces heavy metal waste by 60% compared to traditional bromination routes .
  • Thermodynamic Stability : Racemization energy barrier = 25 kcal/mol, requiring pH 5–7 for optimal stability .

For further details, consult primary patents and pharmacological studies .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Asthma and Chronic Obstructive Pulmonary Disease (COPD)
Salbutamol is primarily used to treat bronchospasm associated with asthma and COPD. It acts as a bronchodilator by relaxing the smooth muscles of the airways, thereby improving airflow and alleviating symptoms during acute asthma attacks or exercise-induced bronchoconstriction .

1.2 Tocolytic Agent
In obstetrics, intravenous salbutamol is utilized as a tocolytic agent to delay premature labor by relaxing uterine smooth muscle. Although its use has diminished in favor of calcium channel blockers like nifedipine, it remains an important option in certain clinical scenarios .

1.3 Treatment of Hyperkalemia
Salbutamol has also been employed to manage acute hyperkalemia by promoting the intracellular uptake of potassium, thereby lowering serum potassium levels .

Research Applications

2.1 Anti-Inflammatory Effects
Recent studies have highlighted salbutamol's potential anti-inflammatory properties beyond its bronchodilatory effects. Research demonstrated that salbutamol significantly reduces inflammation in animal models, suggesting its role in modulating inflammatory responses through β2-adrenergic receptor activation .

  • Case Study: In a study utilizing carrageenan-induced paw edema models in rats, salbutamol at doses of 1 mg/kg and 2 mg/kg effectively reduced inflammation and nociception, comparable to indomethacin .
Dosage (mg/kg) Anti-Inflammatory Effect (%) Comparison with Indomethacin (%)
143.9 - 44.027.7 - 48.4
244.6 - 48.840.3 - 48.4

2.2 Congenital Myasthenic Syndrome
Salbutamol has been investigated for its effects on congenital myasthenic syndromes associated with mutations in the Dok-7 gene. Preliminary findings suggest that it may enhance neuromuscular transmission and improve muscle strength in affected individuals .

2.3 Spinal Muscular Atrophy (SMA)
Research is ongoing into salbutamol's potential role in treating spinal muscular atrophy by modulating the alternative splicing of the SMN2 gene, which could increase SMN protein levels essential for motor neuron survival .

Pharmacological Insights

Salbutamol's mechanism of action involves selective stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation . Its pharmacokinetic profile allows for rapid onset of action, making it suitable for emergency interventions in respiratory distress.

Experimental Formulations

Recent advancements include the development of R-salbutamol sulfate aerosol solutions which exhibit enhanced stability and efficacy compared to racemic forms . This formulation aims to optimize therapeutic outcomes while minimizing adverse effects associated with S-salbutamol.

Mecanismo De Acción

Salbutamon Hydrochloride works by stimulating beta-2 adrenergic receptors on airway smooth muscle cells. This activation leads to the activation of adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .

Comparación Con Compuestos Similares

Salbutamol Hydrochloride is frequently combined with mucolytics (e.g., Ambroxol Hydrochloride, Bromhexine Hydrochloride) and antihistamines (e.g., Cetirizine Hydrochloride) in multi-ingredient formulations for synergistic respiratory effects. Below is a detailed comparison:

Ambroxol Hydrochloride

  • Therapeutic Role : Mucolytic agent for bronchitis and COPD.
  • Mechanism : Enhances mucus clearance by increasing surfactant production.
  • Analytical Methods: Simultaneous Equation Spectrophotometry: Salbutamol (λmax = 276 nm) and Ambroxol (λmax = 244 nm) are quantified in 6.8 pH buffer with linearity ranges of 10–100 µg/mL (Salbutamol) and 2–18 µg/mL (Ambroxol) . HPLC: Retention times of 3.157 min (Salbutamol) and 11.883 min (Ambroxol) using a sodium phosphate buffer-acetonitrile-methanol mobile phase .
  • Key Data :

    Parameter Salbutamol Hydrochloride Ambroxol Hydrochloride
    λmax (nm) 276 244
    Linearity Range (µg/mL) 10–100 2–18
    LOD (µg/mL) 0.523 0.450
    LOQ (µg/mL) 1.372 1.424

    Source:

Bromhexine Hydrochloride

  • Therapeutic Role : Mucolytic agent for respiratory disorders with viscous mucus.
  • Mechanism : Reduces mucus viscosity via depolymerization of mucopolysaccharides.
  • Analytical Methods :
    • HPLC : Retention times of 4.2 min (Salbutamol) and 6.3 min (Bromhexine) with a resolution of 1.85 .
    • Third-Order Derivative Spectrophotometry : Quantification at 215 nm (Bromhexine) and 233.8 nm (Salbutamol) with linearity ranges of 1–10 µg/mL (Bromhexine) and 1–16 µg/mL (Salbutamol) .
  • Key Data :

    Parameter Salbutamol Hydrochloride Bromhexine Hydrochloride
    Retention Time (min) 4.2 6.3
    Linearity Range (µg/mL) 2–14 2–14
    LOD (µg/mL) 0.457 0.523
    LOQ (µg/mL) 1.386 1.372

    Source:

Cetirizine Hydrochloride

  • Therapeutic Role : Antihistamine for allergic rhinitis and urticaria.
  • Mechanism : H₁ receptor antagonism.
  • Analytical Methods :
    • Simultaneous Equation Spectrophotometry : Quantified at 230 nm (Cetirizine) and 276 nm (Salbutamol) with linearity ranges of 2–20 µg/mL (Cetirizine) and 10–100 µg/mL (Salbutamol) .

Pharmacological and Formulation Considerations

  • Synergy in Formulations : Salbutamol’s bronchodilation complements mucolytics (Ambroxol, Bromhexine) and antihistamines (Cetirizine) in multi-drug tablets and syrups for asthma and COPD .
  • Stability : Salbutamol Hydrochloride remains stable for ≥4 years at -20°C but degrades in aqueous solutions within 24 hours .
  • Regulatory Status : Banned in animal feed in China due to misuse risks .

Analytical Methodologies Overview

Table 1 : Summary of Analytical Parameters for Salbutamol Hydrochloride Combinations

Compound Pair Method Key Parameters Reference
Salbutamol + Ambroxol Simultaneous Equation λmax: 276 nm (SAL), 244 nm (AMB)
Salbutamol + Bromhexine HPLC Retention: 4.2 min (SAL), 6.3 min (BRM)
Salbutamol + Cetirizine Spectrophotometry λmax: 276 nm (SAL), 230 nm (CET)

Table 2 : Pharmacological Comparison

Compound Therapeutic Class Mechanism Common Formulations
Salbutamol Hydrochloride β₂-agonist Bronchodilation via cAMP elevation Asthma/COPD tablets
Ambroxol Hydrochloride Mucolytic Surfactant enhancement Cough syrups
Bromhexine Hydrochloride Mucolytic Mucus depolymerization Multi-ingredient tablets

Actividad Biológica

Salbutamol hydrochloride, commonly known as albuterol, is a short-acting β2 adrenergic receptor agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, pharmacological mechanisms, clinical applications, and relevant research findings.

Salbutamol exerts its therapeutic effects by selectively binding to β2 adrenergic receptors located on the smooth muscle cells of the airways. This binding activates the enzyme adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels trigger a cascade of intracellular events that result in:

  • Relaxation of Bronchial Smooth Muscle : The inhibition of myosin phosphorylation and a decrease in intracellular calcium concentrations contribute to muscle relaxation, facilitating bronchodilation .
  • Inhibition of Inflammatory Mediators : Salbutamol also reduces the release of mediators from mast cells and other inflammatory cells, thereby mitigating airway inflammation .

Pharmacokinetics and Administration

Salbutamol can be administered via inhalation, oral tablets, or nebulization. The inhaled form provides rapid relief during acute asthma attacks due to its quick onset of action. Pharmacokinetic studies indicate that salbutamol is rapidly absorbed, with peak plasma concentrations achieved within 2 to 3 hours after oral administration .

Clinical Efficacy

Numerous studies have documented the efficacy of salbutamol in improving lung function and alleviating symptoms in patients with obstructive airway diseases:

  • Airway Patency Improvement : A study demonstrated significant increases in forced expiratory volume (FEV1) following salbutamol administration compared to placebo. The mean increase in FEV1 was approximately 15% within 15 minutes post-inhalation .
  • Exercise-Induced Bronchoconstriction : Salbutamol has been shown to prevent exercise-induced bronchospasm effectively. In a double-blind crossover study, participants exhibited significantly improved lung function when treated with salbutamol prior to exercise compared to placebo .

Side Effects and Toxicity

While generally well-tolerated, salbutamol can cause side effects such as tremors, tachycardia, and hypokalemia. A case report highlighted acute toxicity following excessive inhalation (approximately 15 doses), leading to supraventricular tachycardia and lactic acidosis; however, the patient was stabilized with appropriate medical intervention .

Table 1: Summary of Key Studies on Salbutamol's Biological Activity

StudyObjectiveKey Findings
Mechanism of actionSalbutamol increases cAMP leading to smooth muscle relaxation.
Clinical efficacySignificant improvement in FEV1 post-administration; average increase of 15%.
Inhibition of inflammatory mediatorsReduces mediator release from mast cells.
Toxicity case studyDocumented adverse effects from overdose; resolved with treatment.

Case Studies

  • Case Study on Exercise-Induced Asthma : A randomized controlled trial involving athletes showed that salbutamol significantly reduced bronchoconstriction during physical exertion, confirming its role as a preventive measure against exercise-induced asthma .
  • Long-term Use in COPD : In patients with COPD, long-term administration of salbutamol improved quality of life and reduced exacerbation rates compared to non-users. Regular monitoring indicated sustained improvements in lung function over time .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Salbutamol Hydrochloride in pharmaceutical formulations?

A stability-indicating UV-Visible spectrophotometric method is widely used, with dual-wavelength detection at 224 nm (Salbutamol) and 244 nm (Ambroxol). This method demonstrates linearity (R² > 0.999), precision (RSD < 2% for intra-/inter-day analyses), and sensitivity (LOD: 0.015 μg/mL; LOQ: 0.048 μg/mL). Forced degradation studies under acidic, alkaline, thermal, and photolytic conditions ensure specificity .

Q. How should experimental protocols for Salbutamol Hydrochloride synthesis be documented to ensure reproducibility?

Follow ICH guidelines and journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reaction conditions (solvents, catalysts, temperatures).
  • Include characterization data (HPLC purity, NMR/IR spectra) for novel compounds.
  • For known compounds, cite literature confirming identity (e.g., CAS 51022-70-9 for Salbutamol hemisulfate) .

Q. What are the critical parameters for validating Salbutamol Hydrochloride assays in biological matrices?

Key validation parameters per ICH Q2(R1):

  • Linearity : Calibration curves spanning 50–150% of target concentration.
  • Accuracy : Recovery rates 98–102% via spike-recovery experiments.
  • Precision : RSD ≤ 2% for repeatability and intermediate precision.
  • Selectivity : No interference from plasma proteins or co-administered drugs (e.g., Ambroxol) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize Salbutamol Hydrochloride formulation stability?

Use Box-Behnken designs to evaluate interactions between variables (e.g., excipient ratios, pH, temperature). For example:

  • Factors : Polymer concentration (X1), surfactant type (X2), curing time (X3).
  • Response : Drug release profile (Q8h ≥ 80%). Statistical models (e.g., ANOVA) identify significant factors, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in Salbutamol Hydrochloride degradation pathways reported across studies?

  • Forced Degradation Studies : Compare degradation under standardized ICH conditions (0.1N HCl/NaOH, 80°C, UV light).
  • LC-MS/MS Analysis : Identify degradation products (e.g., Salbutamone Hydrochloride, CAS 41489-89-8) and correlate with structural instability (e.g., hydroxyl group oxidation) .
  • Meta-Analysis : Cross-reference findings with databases like DrugBank or Indian Pharmacopoeia to reconcile discrepancies .

Q. How do stereochemical differences (e.g., R- vs. S-enantiomers) impact Salbutamol Hydrochloride’s pharmacological activity?

Levalbuterol ((R)-enantiomer) exhibits 100-fold higher β2-adrenergic receptor affinity than (S)-enantiomer. Use chiral HPLC (e.g., Chiralpak AD column) or polarimetry to quantify enantiomeric excess. Clinical studies show R-enantiomers reduce bronchospasm with fewer side effects (e.g., tachycardia) .

Q. What methodologies ensure reliable impurity profiling of Salbutamol Hydrochloride in compliance with pharmacopeial standards?

  • HPLC-MS/MS : Detect trace impurities (e.g., Impurity J, CAS 41489-89-8) at ≤ 0.1% thresholds.
  • ICH Q3A Guidelines : Classify impurities based on toxicity (e.g., genotoxic alerts via in silico tools like Derek Nexus).
  • Reference Standards : Use certified materials (e.g., MM0381.10 for Salbutamone Hydrochloride) .

Q. Methodological Tables

Table 1. Key Validation Parameters for UV Spectrophotometric Analysis

ParameterSalbutamol HydrochlorideAmbroxol Hydrochloride
Linearity Range2–10 μg/mL5–25 μg/mL
LOD0.015 μg/mL0.135 μg/mL
LOQ0.048 μg/mL0.411 μg/mL
Intra-Day RSD (%)1.3851.685
Inter-Day RSD (%)0.6130.861
Source: Adapted from stability-indicating method validation data

Table 2. Forced Degradation Conditions and Outcomes

ConditionDegradation (%)Major Degradation Product
0.1N HCl (1h)12.5Desulfated derivative
0.1N NaOH (1h)18.2Oxidized quinone form
UV Light (365 nm)9.8Photolytic dimer
80°C (6h)7.3Thermal decomposition byproduct
Source: Stress testing results from

Propiedades

IUPAC Name

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWSQQUAGFEQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608457
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41489-89-8
Record name 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol Hydrochloride EP Impurity J
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.